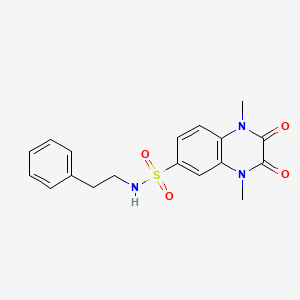
1,4-dimethyl-2,3-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE is a complex organic compound with a unique structure that includes a quinoxaline ring, sulfonamide group, and phenylethyl substituent
Preparation Methods
The synthesis of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoxaline intermediate with a sulfonyl chloride in the presence of a base.
Addition of the Phenylethyl Group: The final step includes the alkylation of the sulfonamide intermediate with a phenylethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinoxalines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share the quinoxaline ring structure and have similar electronic properties.
Sulfonamide Derivatives: These compounds contain the sulfonamide group and exhibit similar biological activities.
Phenylethyl Substituted Compounds: These compounds have the phenylethyl group and show similar pharmacological properties.
The uniqueness of 1,4-DIMETHYL-2,3-DIOXO-N-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dioxo-N-(2-phenylethyl)quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-20-15-9-8-14(12-16(15)21(2)18(23)17(20)22)26(24,25)19-11-10-13-6-4-3-5-7-13/h3-9,12,19H,10-11H2,1-2H3 |
InChI Key |
MMHDGQCLZKYUTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)N(C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11074549.png)
![butyl 4-{[(4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-2-yl)carbonyl]amino}benzoate](/img/structure/B11074553.png)
![2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide](/img/structure/B11074561.png)
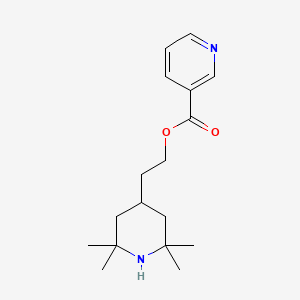
![1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11074570.png)

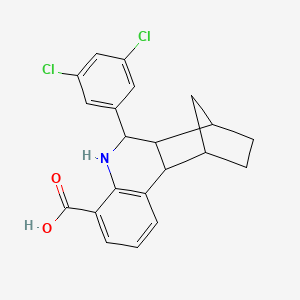
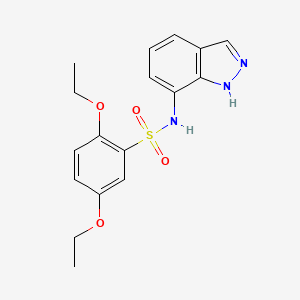
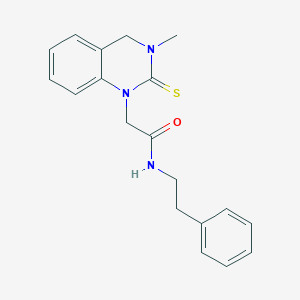
![4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11074601.png)
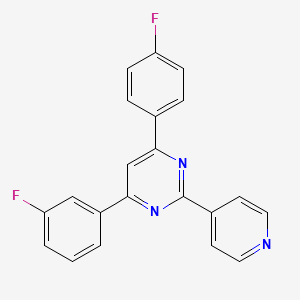
![4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11074608.png)
![2-amino-4-(2,3-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11074612.png)
![2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B11074620.png)
